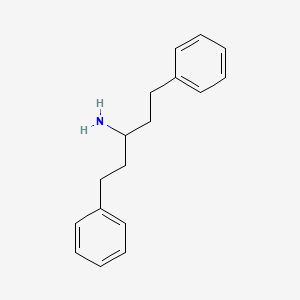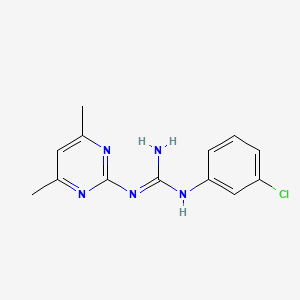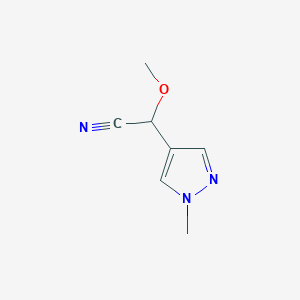
1,5-Diphénylpentan-3-amine
Vue d'ensemble
Description
1,5-Diphenylpentan-3-amine: is an organic compound that belongs to the class of amines It consists of a pentane backbone with phenyl groups attached to the first and fifth carbon atoms and an amine group attached to the third carbon atom
Applications De Recherche Scientifique
1,5-Diphenylpentan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Diphenylpentan-3-amine can be synthesized through several methods. One common approach involves the reaction of 1,5-diphenylpentan-3-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the ketone to the amine .
Industrial Production Methods: In an industrial setting, the production of 1,5-diphenylpentan-3-amine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors that influence the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Diphenylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of 1,5-diphenylpentan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1,5-Diphenylpentan-3-one: This compound is structurally similar but contains a ketone group instead of an amine group.
1,5-Diphenylpentane: This compound lacks the amine group and is fully saturated.
1,5-Diphenylpentan-3-ol: This compound contains a hydroxyl group instead of an amine group.
Uniqueness: 1,5-Diphenylpentan-3-amine is unique due to the presence of both phenyl groups and an amine group, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1,5-diphenylpentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKWJPMGHCRYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29766-50-5 | |
| Record name | 1,5-diphenylpentan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]prop-2-enamide](/img/structure/B2386594.png)
![2-[1-[(2-Bromophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2386597.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)
![N2-[(4-CHLOROPHENYL)METHYL]-6-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE](/img/structure/B2386604.png)
![1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2386605.png)

![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2386608.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386609.png)

![2,2-Dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2386614.png)

